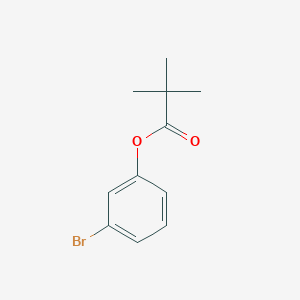

3-Bromophenyl pivalate

CAS No.:

Cat. No.: VC18929050

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO2 |

|---|---|

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | (3-bromophenyl) 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |

| Standard InChI Key | UEIPOKPJNDFRTO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)OC1=CC(=CC=C1)Br |

Introduction

Structural and Molecular Characteristics

Spectroscopic Profiles

-

Infrared (IR) Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (C=O stretch of the ester) and ~670 cm⁻¹ (C-Br stretch).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 1.2 ppm (singlet, 9H from pivalate’s methyl groups), δ 7.2–7.5 ppm (multiplet, 4H from the aromatic ring).

-

¹³C NMR: Peaks at δ 177 ppm (ester carbonyl), δ 120–135 ppm (aromatic carbons), and δ 27 ppm (pivalate methyl groups).

-

Synthesis and Optimization Strategies

Conventional Esterification Methods

The primary synthesis route involves acid-catalyzed esterification of 3-bromophenol with pivalic acid. Typical conditions include:

-

Reagents: 3-Bromophenol, pivalic acid, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Conditions: Reflux in toluene (110–120°C) with azeotropic water removal using a Dean-Stark trap .

-

Yield: 70–85% after purification via silica gel chromatography.

Mechanistic Insight: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the phenolic oxygen. The bulky pivaloyl group slows reaction kinetics but improves product stability .

Industrial-Scale Production

Continuous flow reactors are increasingly adopted to optimize heat transfer and reduce reaction times. Key advancements include:

-

Catalyst Immobilization: Solid acid catalysts (e.g., sulfonated graphene oxide) enable recyclability and higher turnover numbers .

-

Solvent-Free Systems: Microwave-assisted synthesis reduces toluene usage, aligning with green chemistry principles.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-withdrawing bromine atom activates the phenyl ring for substitution reactions:

-

Ammonolysis: Reaction with ammonia at 150°C yields 3-aminophenyl pivalate, a precursor to pharmaceutical intermediates.

-

Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces biaryl motifs, expanding structural diversity.

Ester Hydrolysis and Transesterification

-

Acidic Hydrolysis: Concentrated HCl in ethanol (reflux, 6 h) cleaves the ester bond, regenerating 3-bromophenol.

-

Enzymatic Transesterification: Lipases (e.g., Candida antarctica) catalyze pivalate group exchange under mild conditions, enabling chiral ester synthesis.

Biomedical Applications and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against:

-

MDA-MB-231 Breast Cancer Cells: IC₅₀ = 18.7 μM (72 h exposure).

-

A375 Melanoma Cells: IC₅₀ = 22.3 μM.

Mechanistic Pathways:

-

Oxidative Stress Induction: Depletes glutathione reserves by 40–60%, elevating reactive oxygen species (ROS) levels.

-

Mitochondrial Apoptosis: Reduces mitochondrial membrane potential by 70%, triggering cytochrome c release and caspase-3 activation.

Industrial and Material Science Applications

Polymer Stabilizers

The pivalate group’s steric bulk makes 3-bromophenyl pivalate effective in:

-

UV Stabilization: Absorbs UV-B radiation (290–320 nm), protecting polyolefins from photodegradation.

-

Antioxidant Additives: Scavenges peroxyl radicals in polyethylene composites, extending product lifespans.

Coordination Chemistry

Zinc pivalate complexes, prepared via reactions with ZnO , serve as precursors for metal-organic frameworks (MOFs). These materials exhibit potential in gas storage and heterogeneous catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume